molecular formula C8H10BrNO B6601925 (3-amino-5-bromo-2-methylphenyl)methanol CAS No. 2092250-87-6

(3-amino-5-bromo-2-methylphenyl)methanol

Cat. No. B6601925
CAS RN: 2092250-87-6
M. Wt: 216.07 g/mol
InChI Key: POIBUMRQNKOUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-5-bromo-2-methylphenyl)methanol, also known as ABPM, is a versatile organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a molecular weight of 197.04 g/mol and a boiling point of 133-135°C. ABPM has been extensively studied for its various properties and applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

(3-amino-5-bromo-2-methylphenyl)methanol has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various organic compounds, such as pyridines, quinolines, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. Additionally, this compound is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.

Mechanism of Action

The mechanism of action of (3-amino-5-bromo-2-methylphenyl)methanol is not well understood. However, it is believed to act as an electron-withdrawing group, which can affect the reactivity of the molecule in which it is present. For example, this compound can increase the reactivity of aldehydes and ketones, which can lead to the formation of desired products in the synthesis of organic compounds. Additionally, this compound can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on the body, including anti-inflammatory, anti-cancer, and anti-viral effects. Additionally, this compound has been shown to have anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3-amino-5-bromo-2-methylphenyl)methanol in lab experiments include its low cost, its low toxicity, and its availability in a variety of forms. Additionally, this compound is relatively easy to handle and store, making it an ideal reagent for many lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound can be volatile and flammable, making it potentially hazardous to handle and store. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are a number of potential future directions for (3-amino-5-bromo-2-methylphenyl)methanol research. These include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in the pharmaceutical and polymer industries. Finally, further research could be conducted on the advantages and limitations of using this compound in lab experiments.

Synthesis Methods

(3-amino-5-bromo-2-methylphenyl)methanol can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Vilsmeier reaction. The Grignard reaction involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with an aldehyde or ketone to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form the desired product. The Vilsmeier reaction involves the reaction of a formylating reagent (e.g., dimethylformamide) with an aldehyde or ketone to form the desired product. All of these methods have been used to successfully synthesize this compound.

properties

IUPAC Name

(3-amino-5-bromo-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIBUMRQNKOUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.